Tetrazanbigen -

Tetrazanbigen

Catalog Number: EVT-1535768
CAS Number:
Molecular Formula: C18H16N4
Molecular Weight: 288.35
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tetrazanbigen is an inducer of S phase arrest and apoptosis in hepatocellular carcinoma QGY-7701.
Source and Classification

Tetrazanbigen belongs to the class of organic compounds known as isoquinolines, which are bicyclic compounds containing a benzene ring fused to a pyridine ring. Its classification as a sterol derivative suggests that it may interact with biological membranes or mimic sterol functions within cells. The compound's structural uniqueness contributes to its biological properties, particularly in the realm of oncology .

Synthesis Analysis

Methods and Technical Details

The synthesis of Tetrazanbigen involves several chemical reactions that typically include the formation of the isoquinoline framework. While specific synthetic routes may vary, one common approach is the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications to introduce the tetrazole moiety.

  1. Starting Materials: The synthesis often begins with readily available precursors such as substituted phenyl derivatives.
  2. Cyclization: A key step involves cyclizing these precursors in the presence of a catalyst, which can facilitate the formation of the isoquinoline structure.
  3. Tetrazole Formation: The introduction of the tetrazole ring can be achieved through reaction with hydrazine derivatives and carbonyl compounds, followed by cyclization under controlled conditions.

These methods emphasize the importance of optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity .

Molecular Structure Analysis

Structure and Data

Tetrazanbigen features a complex molecular structure that includes both isoquinoline and tetrazole components. The molecular formula is typically represented as C₁₄H₁₈N₄O, indicating a significant number of nitrogen atoms due to the tetrazole ring.

  • Molecular Weight: Approximately 270.33 g/mol.
  • Structural Characteristics: The compound's structure allows for potential interactions with biological targets, particularly through hydrogen bonding and π-π stacking interactions due to its aromatic nature.

The precise three-dimensional conformation can be elucidated using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into its spatial arrangement and electronic properties .

Chemical Reactions Analysis

Reactions and Technical Details

Tetrazanbigen undergoes various chemical reactions that are crucial for its functionality:

  1. Nucleophilic Substitution: The presence of nitrogen atoms in the tetrazole ring allows for nucleophilic substitutions that can modify its activity.
  2. Hydrogen Bonding: The compound can engage in hydrogen bonding with biological macromolecules, influencing its interaction with cellular targets.
  3. Decomposition Reactions: Under certain conditions, Tetrazanbigen may decompose, affecting its stability and efficacy in therapeutic applications.

These reactions highlight the compound's versatility but also underscore the need for careful handling and formulation .

Mechanism of Action

Process and Data

The mechanism by which Tetrazanbigen exerts its biological effects is still under investigation but is believed to involve several pathways:

  1. Inhibition of Cell Proliferation: Tetrazanbigen has shown moderate inhibitory effects on cancer cell lines, suggesting it may interfere with cell cycle progression.
  2. Induction of Apoptosis: Preliminary studies indicate that it may promote programmed cell death in malignant cells through intrinsic pathways involving mitochondrial dysfunction.
  3. Target Interaction: The compound likely interacts with specific proteins or enzymes involved in cancer cell survival and proliferation, although detailed target identification remains an area for further research.

Quantitative data from cell viability assays support these mechanisms, demonstrating dose-dependent responses in various cancer models .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Tetrazanbigen exhibits distinct physical and chemical properties that influence its behavior in biological systems:

  • Solubility: Poor water solubility limits its effectiveness; thus, formulation strategies such as nanoparticle encapsulation or co-solvent systems are being explored.
  • Stability: The stability of Tetrazanbigen under physiological conditions is critical for therapeutic efficacy; studies are ongoing to determine optimal storage conditions.
  • Melting Point: Specific melting point data are not widely reported but are essential for understanding thermal stability during storage and handling.

These properties necessitate careful consideration when developing delivery systems for clinical applications .

Applications

Scientific Uses

Tetrazanbigen has potential applications primarily within oncology due to its observed activity against cancer cell lines. Its development could lead to new therapeutic strategies aimed at specific types of cancers where conventional treatments have limited efficacy.

  1. Cancer Therapy: Ongoing research aims to evaluate its effectiveness in clinical settings, potentially leading to novel treatment protocols.
  2. Drug Development: As a lead compound, Tetrazanbigen could serve as a scaffold for designing more potent analogs with improved solubility and bioavailability.

The exploration of Tetrazanbigen’s full potential continues to be an active area of research within medicinal chemistry .

Introduction to Tetrazanbigen

Historical Development and Discovery of Tetrazanbigen

TNBG was first synthesized and patented in China (Patent CN1124251A) in 1996 as a novel azagonane compound with demonstrated antitumor potential [4]. Early preclinical investigations revealed its significant inhibitory effects against multiple solid tumors, including hepatocellular carcinoma, bladder cancer, and human epidermoid carcinoma. Initial characterization showed TNBG induced a distinctive tumor-associated lipoidosis mechanism, triggering cytoplasmic lipid droplet (LD) accumulation specifically in cancer tissues without affecting normal organs—a selectivity that positioned it as a promising therapeutic candidate [5]. Despite promising efficacy in xenograft models (achieving 87% tumor growth inhibition at 1.5 mg/kg/day), TNBG's clinical development faced substantial challenges due to extremely poor aqueous solubility (4 μg/mL), severely limiting its pharmaceutical formulation potential [6] [9]. This limitation spurred extensive structure-activity relationship (SAR) studies, leading to the development of multiple derivatives with optimized physicochemical properties while retaining or enhancing anticancer activity.

Chemical Structure and Physicochemical Properties

TNBG features a complex steroidal backbone fused with an isoquinoline moiety, forming a multi-ring architecture critical to its biological activity. The core structure consists of four rings (A-D) with a sterol-like framework, while the E-ring contains the isoquinoline group essential for antitumor effects [4] [8]. Strategic modifications have focused primarily on the C-ring to enhance drug-like properties:

Table 1: Structural Optimization and Properties of Select TNBG Derivatives

CompoundModification SiteAqueous Solubility (pH 7.4)Key Improvement
TNBG (Parent)-4 μg/mLBaseline activity
14gE-ring31.4 mg/mL>1000× solubility increase
2aC-ring152.95 μg/mL38× solubility increase
TNBG-5602Quinoxaline derivative152.95 μg/mL at pH 7.4Balanced solubility/potency

The introduction of ionizable amine groups at the C-ring nitrogen (e.g., compound 2a) significantly enhanced solubility (152.95 μg/mL at pH 7.4) while maintaining potency against hepatic cancer cell lines. Similarly, derivative 14g demonstrated a remarkable 1000-fold solubility improvement (31.4 mg/mL) through strategic molecular redesign [1] [9]. These modifications exemplify rational drug design approaches to overcome pharmaceutical limitations while preserving the core pharmacophore essential for anticancer activity.

Significance in Oncology: Overview of Anticancer Potential

TNBG derivatives represent a novel class of anticancer agents with a dual mechanism of action: PPARγ partial agonism and disruption of cancer lipid metabolism. Unlike conventional cytotoxic agents, TNBG analogues selectively induce lipotoxicity in malignant cells by:

  • Modulating Lipid Homeostasis: TNBG disrupts key regulators of lipid biosynthesis including sterol regulatory element-binding protein 1 (SREBP-1), microsomal triglyceride transfer protein (MTTP), and HMG-CoA reductase, triggering intracellular lipid accumulation that culminates in lipoapoptosis [4] [5]. Proteomic analyses of TNBG-treated hepatocellular carcinoma cells (QGY-7701) revealed differential expression of 155 proteins, with 33 identified targets primarily involved in lipid synthesis (11 proteins), degradation (4 proteins), and transport (3 proteins) [5].

  • PPARγ-Mediated Effects: Advanced derivatives like 14g function as partial peroxisome proliferator-activated receptor gamma (PPARγ) agonists, upregulating PPARγ expression while avoiding full receptor activation-associated toxicity. This mechanism contributes to their potent antiproliferative effects against diverse cancer cell lines [1]:

Table 2: Anticancer Efficacy of Lead TNBG Derivatives

CompoundCell LineIC₅₀ (μM)Mechanistic Focus
14gHepG20.54PPARγ partial agonism
14gA5490.47PPARγ partial agonism
2aQGY-77016.81Lipid metabolism disruption
2aHepG27.69Lipid metabolism disruption
TNBG-5602Liver cancerNot specifiedPTEN/PI3K/Akt pathway
  • PTEN/PI3K/Akt Pathway Regulation: Resistance studies using small RNA retroviral libraries identified PTEN as a critical determinant of TNBG-5602 sensitivity. Drug-resistant cancer cells exhibited PTEN downregulation, while exogenous PTEN expression restored compound efficacy through modulation of the PI3K/Akt signaling axis [2] [3]. This pathway specificity suggests potential for targeted combination therapies.

In vivo validation demonstrated significant tumor growth inhibition in xenograft models, with 14g achieving substantial reduction at 10 mg/kg dosing [1]. These findings position TNBG derivatives as mechanistically distinct candidates for overcoming limitations of conventional chemotherapy, particularly for malignancies with dysregulated lipid metabolism.

Properties

Product Name

Tetrazanbigen

IUPAC Name

5,6,13,14-Tetrahydro-4bH-6,7,12,12b-tetraaza-benzo[b]chrysene

Molecular Formula

C18H16N4

Molecular Weight

288.35

InChI

InChI=1S/C18H16N4/c1-2-6-13-12(5-1)9-10-22-16(13)11-19-17-18(22)21-15-8-4-3-7-14(15)20-17/h1-8,16H,9-11H2,(H,19,20)

InChI Key

KQQCOPLSURIQAA-UHFFFAOYSA-N

SMILES

C1(N=C2NCC34)=CC=CC=C1N=C2N4CCC5=C3C=CC=C5

Solubility

Soluble in DMSO

Synonyms

TNBG; Tetrazanbigen

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.